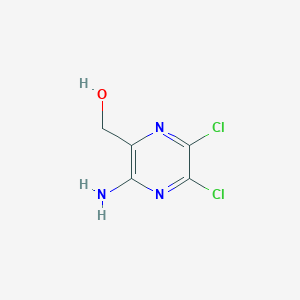
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid
Vue d'ensemble
Description
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that is part of a class of compounds widely used in organic synthesis. Boronic acids are known for their utility in Suzuki cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of complex organic molecules, including natural products and pharmaceutical agents . The presence of fluorine atoms in the structure of such boronic acids can significantly influence their reactivity and stability, as seen in various research studies on fluorinated boronic acids .
Synthesis Analysis
The synthesis of fluorinated phenylboronic acids often involves halogen-lithium exchange reactions, followed by the addition of a boron source such as trimethyl borate and subsequent hydrolysis . A similar approach might be applicable to the synthesis of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid, considering the general methodologies for boronic acid synthesis. The synthesis of related compounds has been demonstrated to be feasible with good yields and the potential for industrial-scale production .
Molecular Structure Analysis
The molecular structure of fluorinated phenylboronic acids is characterized by the presence of a boronic acid group (B(OH)2) attached to a fluorinated aromatic ring. The degree and position of fluorination can significantly affect the acidity and structural behavior of these compounds. For instance, the presence of fluorine atoms can stabilize certain cyclic forms of boronic acids and influence their hydrogen bonding capabilities . The molecular structure of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid would likely exhibit similar characteristics, with the potential for strong intermolecular interactions due to the fluorine substituents.
Chemical Reactions Analysis
Fluorinated phenylboronic acids participate in a variety of chemical reactions, including Suzuki cross-coupling, amidation, and hydrosilylation reactions . The presence of fluorine atoms can enhance the Lewis acidity of the boron center, thereby influencing the reactivity of the boronic acid in catalytic processes . (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid is expected to be a valuable reagent in such reactions, contributing to the synthesis of biologically active compounds and materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated phenylboronic acids are closely related to their molecular structure. The electron-withdrawing effect of the fluorine atoms can increase the acidity of the boronic acid group, which in turn affects the compound's solubility, boiling point, and stability . The specific properties of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid would need to be determined experimentally, but it is likely to exhibit enhanced acidity and stability compared to non-fluorinated analogs.
Applications De Recherche Scientifique
Green Chemistry Applications
The use of (3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid and related fluorinated boronic acids in green chemistry is highlighted by their role in fluoroalkylation reactions. These reactions are crucial for incorporating fluorine-containing functionalities into pharmaceuticals, agrochemicals, and functional materials due to their unique effects on the physical, chemical, and biological properties of a molecule. Recent advances have focused on developing mild, environmentally friendly, and efficient methods for the incorporation of fluorinated groups into target molecules, emphasizing the key role of catalytic systems and newly developed reagents in successful reactions under green conditions (Hai‐Xia Song et al., 2018).
Medical Diagnostics and Treatment
In medical diagnostics and treatment, fluorinated boronic acids are used for the functionalization of BODIPY (boron-dipyrromethene) fluorophores, enhancing their application in medical imaging, antimicrobial activity, and as markers for biomolecules. The integration of BODIPY with drug carriers has shown to improve therapeutic effects in cancer treatment while allowing real-time in vitro and in vivo imaging. The high fluorescent intensity and low toxicity of BODIPY compounds conjugated with different biomolecules demonstrate their potential as powerful tools for bioimaging and construction of new multifunctional drug carriers (Y. Marfin et al., 2017).
Environmental Degradation
The environmental degradation of polyfluoroalkyl chemicals, which can lead to the formation of persistent and toxic perfluoroalkyl acids (PFAAs), is a significant area of research. Studies on microbial degradation pathways, half-lives of precursors, and the potential for defluorination aim to understand better and mitigate the environmental impact of these substances. These insights are crucial for evaluating the fate and effects of fluoroalkyl and polyfluoroalkyl chemicals in the environment (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
[3-fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O2/c9-6-3-4(8(13)14)1-2-5(6)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDBJTGUPJBGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590202 | |
| Record name | [3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-(trifluoromethyl)phenyl)boronic acid | |
CAS RN |
864759-68-2 | |
| Record name | B-[3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864759-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Fluoro-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoro-4-trifluoromethyl-phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-3-[(1E,3E)-5-hydroxy-4-methylpenta-1,3-dienyl]-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B151434.png)



![(3aS,4R,5S,6aR)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B151443.png)




![2-[(2-Carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid](/img/structure/B151452.png)



